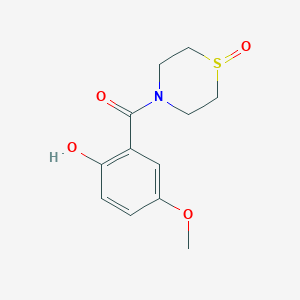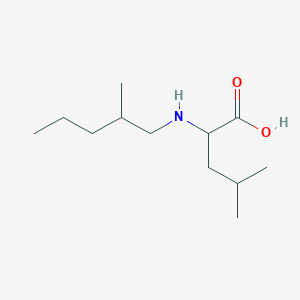![molecular formula C15H19NO4S B7588571 3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is also known as MTSET, and its chemical formula is C13H19NO4S.
Mechanism of Action
MTSET is a thiol-reactive compound that can modify cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the protein's function. The modification can be reversible or irreversible, depending on the specific cysteine residue and the experimental conditions. MTSET can also affect the redox state of cysteine residues and the protein's interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTSET depend on the specific protein being modified. MTSET has been shown to affect the function of ion channels, transporters, and enzymes. For example, MTSET can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by modifying a cysteine residue in the channel's pore. MTSET can also modify the activity of the Na+/K+-ATPase transporter by modifying a cysteine residue in the transporter's transmembrane domain.
Advantages and Limitations for Lab Experiments
MTSET has several advantages for scientific research. It is a relatively small molecule that can easily penetrate cells and interact with proteins. It is also a specific reagent that can target cysteine residues in proteins. However, there are some limitations to using MTSET. The modification of cysteine residues can alter the protein's function in unpredictable ways, and the effects may not be relevant to the protein's natural function. Additionally, the modification can be irreversible, which can limit the ability to study the protein's function in its natural state.
Future Directions
There are several future directions for research on MTSET. One potential area of study is the development of more specific and reversible reagents for protein modification. Another area of study is the use of MTSET in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete understanding of protein structure and function. Additionally, MTSET can be used to study the effects of oxidative stress on proteins and cells, which may have implications for various diseases and aging. Finally, MTSET can be used to study the effects of environmental toxins on proteins and cells, which may provide insights into the mechanisms of toxicity.
Synthesis Methods
MTSET can be synthesized by reacting 3-mercapto-3-methylbutanoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been used in several studies to obtain MTSET for research purposes.
Scientific Research Applications
MTSET has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a reagent for site-directed mutagenesis and protein modification. MTSET can be used to modify cysteine residues in proteins, which can alter the protein's function and provide insights into its structure and mechanism of action. Additionally, MTSET has been used to study ion channels, transporters, and enzymes.
properties
IUPAC Name |
3-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-4-11(7-12(10)20-2)8-13(17)16-15(14(18)19)5-6-21-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIIVATGIURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCSC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)